N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole moiety
Mechanism of Action
Target of Action
For instance, some target the Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging . Others target the colony stimulating factor-1 receptor (CSF-1R), which is involved in the regulation of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
This could result in changes in the biological processes regulated by these targets, such as metabolism, aging, and tumor progression .
Biochemical Pathways
Given the potential targets, it’s likely that the compound affects the nad+ salvage pathway, which is catalyzed by nampt , and pathways involved in the regulation of tumor-associated macrophages and microglia, which are influenced by CSF-1R .
Result of Action
Based on its potential targets, the compound could have effects on metabolism, aging, and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the pyrazole moiety through a series of coupling reactions. Key steps may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final coupling of the benzofuran and pyrazole units can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Similar in structure but with different substituents on the benzofuran and pyrazole rings.
1-Phenyl-3-tolylpyrazole: Shares the pyrazole core but differs in the attached functional groups.
Uniqueness
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a cyclopropyl-substituted pyrazole moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-14(11-6-7-11)9-13(19-20)10-18-17(21)16-8-12-4-2-3-5-15(12)22-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFVCCSGKXGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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